molecular formula C8H12O4 B14021244 Methyl 3-(5-oxooxolan-2-yl)propanoate CAS No. 15889-98-2

Methyl 3-(5-oxooxolan-2-yl)propanoate

Cat. No.: B14021244
CAS No.: 15889-98-2
M. Wt: 172.18 g/mol
InChI Key: FXLHHDTWEYWBBO-UHFFFAOYSA-N
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Description

Methyl 3-(5-oxooxolan-2-yl)propanoate is an organic compound with the molecular formula C8H12O4. It is characterized by the presence of a five-membered oxolan ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-oxooxolan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(5-oxooxolan-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxooxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(5-oxooxolan-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxooxolan-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The oxolan ring may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
  • Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
  • Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate

Uniqueness

Methyl 3-(5-oxooxolan-2-yl)propanoate is unique due to its specific oxolan ring structure and ester functional group, which confer distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

15889-98-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 3-(5-oxooxolan-2-yl)propanoate

InChI

InChI=1S/C8H12O4/c1-11-7(9)4-2-6-3-5-8(10)12-6/h6H,2-5H2,1H3

InChI Key

FXLHHDTWEYWBBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(=O)O1

Origin of Product

United States

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